molecular formula C8H9NO5 B14237290 (1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 296231-81-7

(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B14237290
CAS No.: 296231-81-7
M. Wt: 199.16 g/mol
InChI Key: XHBZYLUDOIQPFQ-RGDLXGNYSA-N
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Description

(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Functional Group Introduction: Addition of amino and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S,6S)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

296231-81-7

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

(1S,2S,5R,6R)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H9NO5/c9-8(7(13)14)1-2(10)3-4(5(3)8)6(11)12/h3-5H,1,9H2,(H,11,12)(H,13,14)/t3-,4-,5-,8-/m0/s1

InChI Key

XHBZYLUDOIQPFQ-RGDLXGNYSA-N

Isomeric SMILES

C1C(=O)[C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(=O)C2C(C2C1(C(=O)O)N)C(=O)O

Origin of Product

United States

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